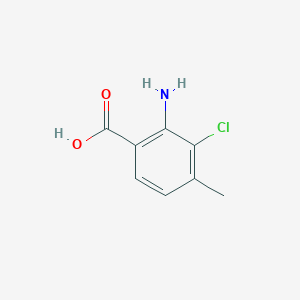

2-Amino-3-chloro-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-chloro-4-methylbenzoic acid is an organic compound with the chemical formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical research and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. One common method is to dissolve 2-Amino-3-methylbenzoic acid in a solvent such as dimethylformamide (DMF) and react it with N-chlorosuccinimide (NCS) under heated conditions. This reaction selectively introduces a chlorine atom at the desired position due to the electron-donating effect of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through reactions such as Suzuki coupling, where a boronic acid derivative is introduced.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

Oxidation: Uses oxidizing agents like potassium permanganate or nitric acid.

Reduction: Uses reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Esterification: Uses alcohols and acid catalysts like sulfuric acid.

Amidation: Uses amines and coupling agents like carbodiimides.

Major Products Formed

Substituted Benzoic Acids: Formed through substitution reactions.

Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.

Esters and Amides: Formed through esterification and amidation reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Antifolates

2-Amino-3-chloro-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of antifolate compounds. These compounds are vital in cancer therapy and the treatment of autoimmune diseases due to their ability to inhibit folate metabolism in rapidly dividing cells. Research indicates that derivatives of this compound exhibit significant antitumor activity by targeting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism .

1.2 Development of Anti-inflammatory Agents

Studies have shown that derivatives of this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions such as arthritis and other autoimmune diseases.

Chemical Synthesis

2.1 Preparation Methods

The preparation of this compound can be achieved through various chemical reactions, including:

- Nitration and Reduction : Starting from m-toluic acid, nitration followed by reduction yields 2-amino-3-methylbenzoic acid, which can then be chlorinated to produce this compound .

- Methylation Reactions : The compound can also be synthesized through methylation reactions involving chlorinated intermediates, enhancing yield and purity suitable for industrial applications .

Biological Studies

3.1 Toxicological Assessments

Research on the toxicological profile of this compound indicates that it exhibits low toxicity levels when administered within therapeutic ranges. Studies have demonstrated rapid metabolism and excretion in animal models, suggesting a favorable safety profile for potential therapeutic use .

3.2 Case Studies

Several case studies illustrate the compound's efficacy:

- Antitumor Activity : A study involving the administration of synthesized antifolates derived from this compound showed promising results in reducing tumor size in murine models, highlighting its potential as an anticancer agent.

- Inflammatory Response Modulation : In vitro studies demonstrated that derivatives could significantly reduce the secretion of inflammatory mediators in cultured macrophages, suggesting their utility in developing new anti-inflammatory drugs .

Material Science Applications

4.1 Polymer Chemistry

The compound is also being explored for its role in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve material performance in various industrial applications .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Antifolate synthesis | Targeting DHFR for cancer treatment |

| Anti-inflammatory agents | Reducing pro-inflammatory cytokines | |

| Chemical Synthesis | Precursor for chlorinated derivatives | High yield synthesis methods |

| Biological Studies | Toxicological assessments | Low toxicity profile |

| Antitumor activity | Effective in murine models | |

| Material Science | Polymer chemistry | Enhancing thermal and mechanical properties |

Mecanismo De Acción

The specific mechanism of action of 2-Amino-3-chloro-4-methylbenzoic acid depends on its application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino and chloro allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with the chloro group at a different position.

2-Amino-3-methylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.

3-Amino-4-methylbenzoic acid: Similar structure but with the amino group at a different position.

Uniqueness

2-Amino-3-chloro-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and interactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

2-Amino-3-chloro-4-methylbenzoic acid, also known as 2-amino-4-chloro-3-methylbenzoic acid, is an organic compound with significant potential in pharmaceutical and chemical research. Its structure features an amino group, a chloro substituent, and a methyl group attached to a benzoic acid core, which contributes to its biological activity and versatility in synthetic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 185.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

- Enzyme Interactions : The compound has been shown to activate key protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein levels within cells .

- Chemical Reactivity : The presence of the chloro group allows for substitution reactions, such as Suzuki coupling, which can introduce additional functional groups that enhance biological activity. The amino group can also undergo oxidation or reduction reactions, further diversifying its potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines:

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.85 | MCF-7 |

| Benzamide derivative | 3.0 | A549 |

| Doxorubicin (control) | 0.16 | MCF-7 |

These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. In studies comparing various analogs, it was found that compounds similar to this compound showed varying degrees of inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Cell-Based Assays : A study evaluating multiple benzoic acid derivatives found that certain compounds significantly activated chymotrypsin-like enzymatic activity at concentrations as low as 5 µM. Among these, compounds related to this compound showed particularly strong activation of cathepsins B and L, indicating their potential role in enhancing proteolytic processes within cells .

- In Silico Studies : Computational analysis has identified potential binding interactions between this compound derivatives and key enzymes involved in protein degradation. These studies suggest that modifications to the compound could lead to enhanced bioactivity and specificity towards target proteins .

Propiedades

IUPAC Name |

2-amino-3-chloro-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDSLZYXLQZMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.